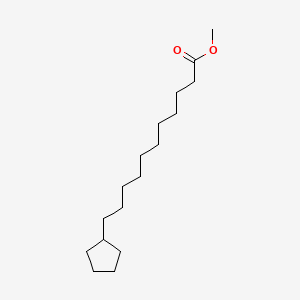
Cyclopentaneundecanoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentaneundecanoic acid, methyl ester is an organic compound with the molecular formula C17H32O2. It is a methyl ester derivative of cyclopentaneundecanoic acid and is known for its presence in various natural products and its applications in different fields, including pharmaceuticals and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentaneundecanoic acid, methyl ester can be synthesized through the esterification of cyclopentaneundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentaneundecanoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, ethers.
Aplicaciones Científicas De Investigación
Cyclopentaneundecanoic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial properties and its role in biological systems.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism by which cyclopentaneundecanoic acid, methyl ester exerts its effects involves its interaction with cellular membranes and metabolic pathways. It can disrupt membrane integrity and interfere with lipid metabolism, leading to its antimicrobial properties. The compound may also induce oxidative stress, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecanoic acid, methyl ester
- Octadecanoic acid, methyl ester
- Cyclopentadecanoic acid, methyl ester
Uniqueness
Cyclopentaneundecanoic acid, methyl ester is unique due to its specific structure, which imparts distinct physical and chemical properties. Its cyclopentane ring and long aliphatic chain contribute to its stability and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
25779-85-5 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
methyl 11-cyclopentylundecanoate |
InChI |
InChI=1S/C17H32O2/c1-19-17(18)15-9-7-5-3-2-4-6-8-12-16-13-10-11-14-16/h16H,2-15H2,1H3 |
Clave InChI |
JZTLFYKYBAAFSQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















